
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a glycine ester moiety in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate typically involves the reaction of 4-bromothiophene-2-carbaldehyde with methyl glycinate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
化学反应分析
Types of Reactions
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the glycine ester moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and amines.
科学研究应用
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
- N-((4-bromothiophen-2-yl)methyl)-2-methoxyaniline
- N-((4-bromothiophen-2-yl)methyl)-2-methoxyethan-1-amine
- N-((4-bromothiophen-2-yl)methyl)cyclopentanamine
Uniqueness
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate is unique due to the presence of both a bromine atom and a glycine ester moiety. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
属性
分子式 |
C9H12BrNO2S |
|---|---|
分子量 |
278.17 g/mol |
IUPAC 名称 |
methyl 2-[(4-bromothiophen-2-yl)methyl-methylamino]acetate |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(5-9(12)13-2)4-8-3-7(10)6-14-8/h3,6H,4-5H2,1-2H3 |
InChI 键 |
XIXIVAUHXPODRD-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC(=CS1)Br)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


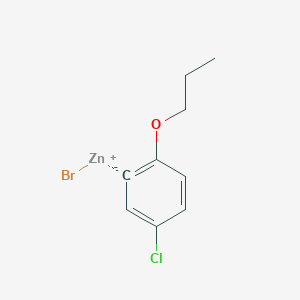

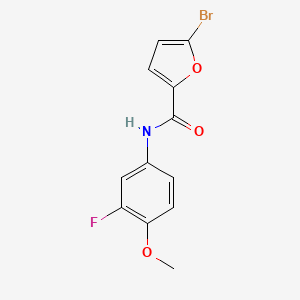

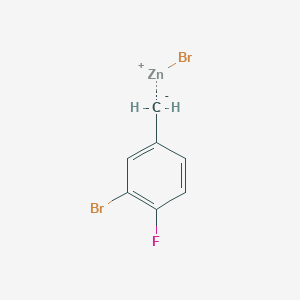
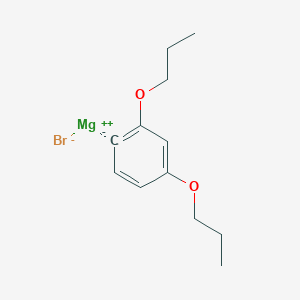


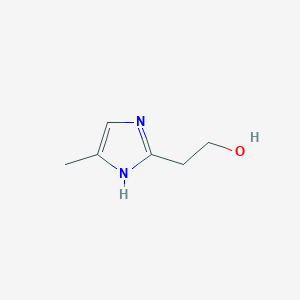

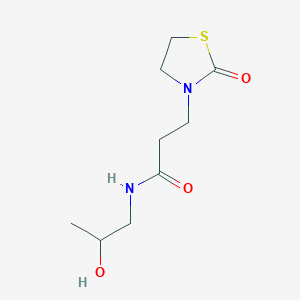

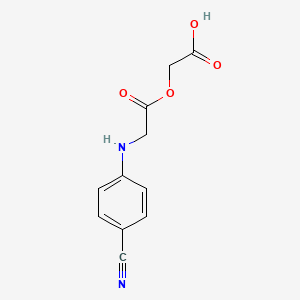
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
